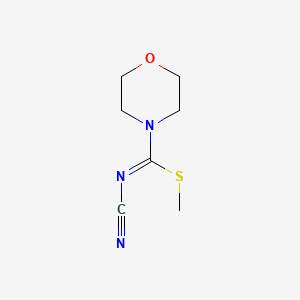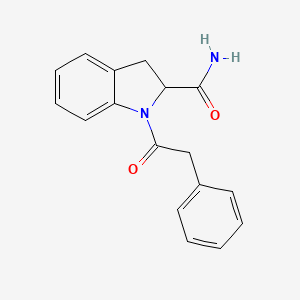
1-(2-Phenylacetyl)indoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylacetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Innovations
A notable advancement in the field of synthetic organic chemistry involves the development of novel one-pot domino reactions. For instance, a study demonstrated the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives through a one-pot domino reaction, showcasing the chemical versatility of related indoline derivatives in creating complex molecular structures without prior activation or modification (M. Ziyaadini et al., 2011).
Biocatalysis and Catalysis
The application of biocatalysis and homogeneous catalysis in synthesizing indoline derivatives has been explored to improve the efficiency and selectivity of chemical processes. For example, the asymmetric synthesis of (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors, has been achieved by combining biocatalysis with homogeneous catalysis, reducing the number of steps and enhancing the product's enantiopurity (Ben de Lange et al., 2011).
Molecular Docking and Drug Design
Indole and indoline derivatives have been extensively investigated for their potential in drug design, particularly as allosteric modulators of the cannabinoid CB₁ receptor. Such studies have illuminated the structure-activity relationships crucial for modulating the receptor's activity, offering insights into designing compounds with targeted pharmacological profiles (F. Piscitelli et al., 2012).
Photophysical Studies
Research into the photophysical properties of indoline and its derivatives has provided valuable information for their potential use as fluorescent probes. The detailed investigation of indoline and indoline-2-carboxylic acid's fluorescence and photophysical behavior highlights their utility in probing molecular environments, especially in peptides and proteins (Michael W. Allen et al., 2003).
Enantioselective Esterase Activity
The purification and characterization of an esterase capable of selectively hydrolyzing (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid exemplify the enzyme's enantioselectivity. Such enzymes play a crucial role in the pharmaceutical industry for the production of enantiopure compounds, showcasing the application of microbial enzymes in achieving stereochemical control in synthesis processes (Yinjun Zhang et al., 2019).
Antituberculosis Agents
Indole-2-carboxamides have emerged as a new class of antituberculosis agents, highlighting the potential of indoline derivatives in addressing global health challenges. Their design and synthesis, followed by biological evaluation, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, offering a new avenue for antituberculosis drug development (R. R. Kondreddi et al., 2013).
作用機序
Target of Action
The primary target of 1-(2-Phenylacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal biosynthesis of the mycobacterial cell wall, leading to growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, it disrupts the formation of the cell wall, a critical structure for the survival and pathogenicity of the bacteria .
Pharmacokinetics
The compound’s high selective activity towards mycobacterium tuberculosis over mammalian cells suggests good selectivity and potentially favorable adme properties .
Result of Action
The result of the compound’s action is the growth inhibition of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria .
生化学分析
Biochemical Properties
The biochemical properties of 1-(2-Phenylacetyl)indoline-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the mycobacterial membrane protein large 3 transporter (MmpL3), which is the target of several classes of compounds, including the indole-2-carboxamides .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitubercular and antitumor activities . It has been found to exhibit high selective activity towards Mycobacterium tuberculosis over mammalian cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It has been observed that this compound exhibits potent cytotoxic and antiproliferative activities against certain cell lines .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Indole derivatives, which include this compound, are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
特性
IUPAC Name |
1-(2-phenylacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHOHKPVSRNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-difluorophenyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2808105.png)
![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)


![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)

![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)
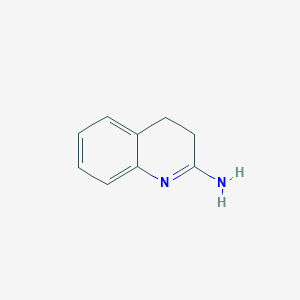
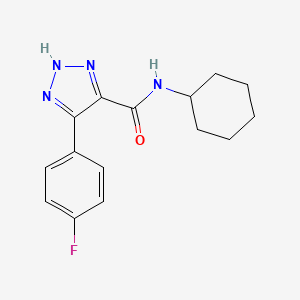
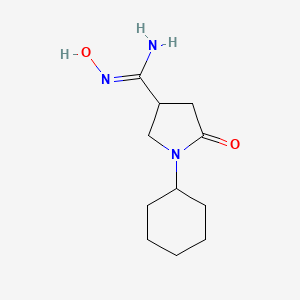
![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)

